5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one

Description

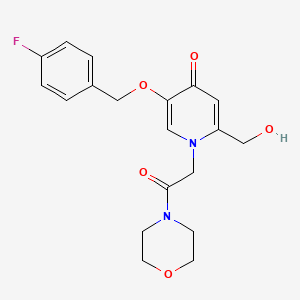

This compound features a pyridin-4(1H)-one core substituted at three positions:

- Position 2: A hydroxymethyl group, contributing to hydrogen-bonding capacity and solubility .

- Position 1: A 2-morpholino-2-oxoethyl moiety, which may improve pharmacokinetic properties (e.g., solubility and metabolic stability) compared to simpler alkyl or aryl substituents .

The compound’s design reflects optimization strategies for balancing lipophilicity (via fluorinated aryl groups) and aqueous solubility (via polar morpholino and hydroxymethyl substituents). Its synthesis likely involves oxidation and coupling steps similar to those reported for analogs like 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one .

Properties

IUPAC Name |

5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-1-(2-morpholin-4-yl-2-oxoethyl)pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O5/c20-15-3-1-14(2-4-15)13-27-18-10-22(16(12-23)9-17(18)24)11-19(25)21-5-7-26-8-6-21/h1-4,9-10,23H,5-8,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRGQOACCVOCQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a pyridine ring substituted with a morpholine group, hydroxymethyl, and a fluorobenzyl ether. The presence of the fluorine atom is significant as it often enhances the biological activity of organic compounds by improving binding affinity to target proteins.

Inhibition of Enzymatic Activity

One of the primary mechanisms through which this compound exhibits biological activity is through the inhibition of specific enzymes. For instance, compounds with similar structures have been shown to inhibit tyrosinase, an enzyme critical in melanin production. The inhibition of tyrosinase can lead to significant applications in dermatology for skin lightening and treatment of hyperpigmentation disorders .

Case Study: Tyrosinase Inhibition

In a study evaluating various tyrosinase inhibitors, compounds related to this compound demonstrated promising inhibitory effects. The IC50 values for these compounds ranged from low micromolar concentrations, indicating potent activity against tyrosinase compared to standard inhibitors like kojic acid .

Table 1: Inhibition Potency Against Tyrosinase

Potential Therapeutic Applications

The biological activities exhibited by this compound suggest several therapeutic applications:

- Dermatological Treatments : Due to its tyrosinase inhibitory properties, it could be utilized in formulations aimed at treating hyperpigmentation.

- Antimicrobial Agents : If further studies confirm its efficacy against microbial pathogens, it may serve as a basis for developing new antimicrobial therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The table below highlights key analogs and their structural distinctions:

Physicochemical Properties

- Lipophilicity (logP): The 4-fluorobenzyloxy group in the target compound likely increases logP compared to non-fluorinated analogs (e.g., 59281-14-0) but reduces it relative to purely aromatic substituents (e.g., 70033-61-3) .

- Solubility: The morpholino group and hydroxymethyl substituent enhance aqueous solubility compared to phenyl or carboxylic acid analogs .

- Stability: Fluorine’s electron-withdrawing effect may improve metabolic stability compared to non-halogenated benzyloxy derivatives .

Key Research Findings

- Synthetic Routes: The target compound’s synthesis may involve MnO₂-mediated oxidation (as in IIIa/IIIb) followed by morpholino coupling, a strategy used for related derivatives .

- Structure-Activity Relationships (SAR): Fluorination at the benzyloxy group improves membrane permeability and target affinity compared to non-fluorinated analogs . The morpholino substituent reduces cytotoxicity observed in simpler alkyl-substituted analogs (e.g., IIb in ) .

Q & A

Q. What are the recommended synthetic routes for 5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-morpholino-2-oxoethyl)pyridin-4(1H)-one?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:

- Core Formation : Construct the pyridin-4(1H)-one ring via cyclization of substituted precursors under acidic/basic conditions.

- Functionalization : Introduce the 4-fluorobenzyloxy group via nucleophilic substitution or coupling reactions. The morpholino-2-oxoethyl moiety can be added through alkylation or amidation, requiring pH optimization (e.g., basic conditions for SN2 reactions) .

- Purification : Use column chromatography or recrystallization, monitored by TLC/HPLC to confirm intermediate purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C/19F NMR : Assign proton/carbon environments and verify fluorine substitution. For example, 19F NMR can confirm the presence of the 4-fluorobenzyl group (δ ~ -115 ppm for aromatic F) .

- HRMS : Validate molecular formula (e.g., [M+H]+ ion matching calculated mass within 5 ppm error) .

- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1650-1750 cm⁻¹ for morpholino-2-oxoethyl) .

Q. How to design initial bioactivity screening assays for this compound?

- Methodological Answer :

- Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., proteases or kinases) with IC50 determination via dose-response curves.

- Cellular Assays : Test cytotoxicity (MTT assay) and apoptosis markers (flow cytometry) in cancer cell lines, using DMSO as a solvent control (<0.1% v/v) .

- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate experimental conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for coupling reactions. For example, DMF enhances nucleophilicity in SNAr reactions involving the fluorobenzyl group .

- Catalyst Selection : Use Pd catalysts for cross-couplings (e.g., Suzuki-Miyaura for aryl substitutions) or organocatalysts for asymmetric synthesis .

- Temperature Control : Optimize stepwise heating (e.g., 60–80°C for cyclization, room temperature for sensitive groups like hydroxymethyl) .

- By-Product Analysis : Employ LC-MS to identify impurities and adjust stoichiometry/reactant ratios .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration). For example, discrepancies in IC50 values may arise from varying ATP concentrations in kinase assays .

- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

- Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

Q. What computational strategies predict this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in target proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies on predicted binding residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.